

# SBP-7455: Application Notes and Protocols for Preclinical Research

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## Compound of Interest

Compound Name: SBP-7455

Cat. No.: B15609167

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This document provides detailed application notes and protocols for the use of **SBP-7455**, a potent and orally active dual-specific inhibitor of ULK1/2, key regulators of autophagy. These guidelines are intended to facilitate the preparation and execution of in vitro and in vivo experiments for researchers in oncology and other fields exploring the therapeutic potential of autophagy inhibition.

## Product Information

Identifier	Description
Name	SBP-7455
Synonyms	Compound 26
Mechanism of Action	Dual-specific inhibitor of unc-51 like autophagy activating kinase 1 (ULK1) and ULK2.[1][2][3][4]
Therapeutic Area	Oncology, with demonstrated activity in Triple-Negative Breast Cancer (TNBC) and Pancreatic Cancer models.[2][5]

## Solubility and Storage

Proper handling and storage of **SBP-7455** are critical for maintaining its stability and ensuring experimental reproducibility.

Table 1: Solubility of **SBP-7455**

Solvent	Concentration	Notes
DMSO	71 mg/mL (200.37 mM)[1]	Use fresh, anhydrous DMSO as the compound is hygroscopic and moisture can reduce solubility.[1][2] Sonication or gentle heating may be required to achieve full dissolution.[6]
	120 mg/mL (338.67 mM)[6]	
	125 mg/mL (352.78 mM)[2]	
In Vivo Formulation 1	≥ 2.08 mg/mL (5.87 mM)	10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[2]
In Vivo Formulation 2	Not specified	10% DMSO, 90% Corn oil.[2]
In Vivo Formulation 3	Not specified	5% DMSO, 10% Tween 80, 85% H <sub>2</sub> O.[7]

Table 2: Storage and Stability

Form	Storage Temperature	Stability
Powder	-20°C	3 years[1][6]
4°C	2 years[2]	
In Solvent (Stock Solution)	-80°C	1 to 2 years[1][2][6]
-20°C	1 month to 1 year[1][2]	

Note: To avoid repeated freeze-thaw cycles, it is recommended to aliquot stock solutions into single-use volumes.<sup>[1][2]</sup>

## Experimental Protocols

### Preparation of Stock Solutions for In Vitro Experiments

Objective: To prepare a high-concentration stock solution of **SBP-7455** in DMSO for use in cell-based assays.

Materials:

- **SBP-7455** powder
- Anhydrous (freshly opened) Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes or vials
- Vortex mixer
- Sonicator (optional)

Procedure:

- Bring the **SBP-7455** powder to room temperature before opening the vial to prevent condensation.
- Weigh the desired amount of **SBP-7455** powder in a sterile microcentrifuge tube.
- Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 50 mM).
- Vortex the solution thoroughly until the powder is completely dissolved. If necessary, sonicate the solution for short intervals to aid dissolution.<sup>[6]</sup>
- Visually inspect the solution to ensure it is clear and free of particulates.
- Aliquot the stock solution into smaller, single-use volumes in sterile tubes.

- Store the aliquots at -80°C for long-term storage (up to 2 years) or -20°C for shorter-term storage (up to 1 year).<sup>[2]</sup>

## Preparation of Working Solutions for In Vivo Experiments

Objective: To prepare a homogenous and injectable formulation of **SBP-7455** for oral gavage in animal models.

Important: Prepare the working solution fresh on the day of the experiment.<sup>[2]</sup> The solvents should be added sequentially, ensuring the solution is clear after each addition.<sup>[6]</sup>

Protocol 1: PEG300/Tween-80 Formulation<sup>[2]</sup><sup>[6]</sup>

Materials:

- **SBP-7455** DMSO stock solution (e.g., 20.8 mg/mL)<sup>[2]</sup>
- PEG300
- Tween-80
- Saline
- Sterile tubes
- Vortex mixer

Procedure (for 1 mL working solution):

- Add 100 µL of **SBP-7455** DMSO stock solution (20.8 mg/mL) to a sterile tube.
- Add 400 µL of PEG300 and mix thoroughly until the solution is clear.
- Add 50 µL of Tween-80 and mix until the solution is clear.
- Add 450 µL of saline to bring the final volume to 1 mL. Mix thoroughly.

- The final concentration will be 2.08 mg/mL in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[2]

#### Protocol 2: Corn Oil Formulation[2]

##### Materials:

- **SBP-7455** DMSO stock solution (e.g., 20.8 mg/mL)[2]
- Corn oil
- Sterile tubes
- Vortex mixer

##### Procedure (for 1 mL working solution):

- Add 100 µL of **SBP-7455** DMSO stock solution (20.8 mg/mL) to a sterile tube.
- Add 900 µL of corn oil and mix thoroughly to form a clear solution.
- The final concentration will be 2.08 mg/mL in a vehicle of 10% DMSO and 90% corn oil.[2]  
This formulation may be suitable for studies requiring less frequent dosing.[2]

## In Vitro Cell Viability Assay

Objective: To determine the half-maximal inhibitory concentration (IC<sub>50</sub>) of **SBP-7455** on cancer cell lines.

##### Materials:

- Cancer cell line of interest (e.g., MDA-MB-468 for TNBC)[2]
- Complete growth medium (e.g., RPMI with 10% FBS)
- **SBP-7455** stock solution in DMSO
- 96-well plates

- Cell viability reagent (e.g., CellTiter-Glo®)
- Plate reader

#### Procedure:

- Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
- Prepare serial dilutions of **SBP-7455** in complete growth medium from the DMSO stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).
- Remove the old medium from the cells and add the medium containing the different concentrations of **SBP-7455**. Include vehicle control (DMSO) wells.
- Incubate the plate for the desired treatment period (e.g., 72 hours).<sup>[7]</sup>
- After incubation, measure cell viability using a suitable reagent according to the manufacturer's protocol.
- Calculate the IC<sub>50</sub> value using appropriate software (e.g., GraphPad Prism). **SBP-7455** has a reported IC<sub>50</sub> of 0.3 µM in MDA-MB-468 cells after 72 hours of treatment.<sup>[2][6]</sup>

## In Vivo Pharmacodynamic (PD) and Efficacy Studies

Objective: To evaluate the in vivo target engagement and anti-tumor efficacy of **SBP-7455**.

#### Animal Model:

- Appropriate mouse model (e.g., C57BL mice or tumor xenograft models).

#### Dosing and Administration:

- **SBP-7455** is orally bioavailable and can be administered by oral gavage.<sup>[2][3]</sup>
- A typical dose for PD studies is 10 mg/kg.<sup>[2][6]</sup> For pharmacokinetic studies, a dose of 30 mg/kg has been used.<sup>[2][7]</sup>

- Prepare the dosing solution fresh daily using one of the in vivo formulations described above.

#### Pharmacodynamic (Target Engagement) Protocol:

- Administer a single dose of **SBP-7455** (e.g., 10 mg/kg) or vehicle to the mice via oral gavage.[\[2\]](#)[\[6\]](#)
- At a specified time point post-dosing (e.g., 2 hours), euthanize the mice and collect tissues of interest (e.g., liver or tumor).[\[2\]](#)[\[6\]](#)
- Process the tissues for Western blot analysis to assess the phosphorylation status of ULK1 substrates, such as ATG13 (Ser318), as a biomarker of target engagement.[\[2\]](#)[\[7\]](#) A robust inhibition of pATG13 (Ser318) is expected.[\[2\]](#)

#### Efficacy Study Protocol:

- Once tumors reach a palpable size in a xenograft model, randomize the animals into treatment and control groups.
- Administer **SBP-7455** or vehicle daily (or as determined by pharmacokinetic data) via oral gavage.
- Monitor tumor growth and body weight regularly.
- At the end of the study, collect tumors for further analysis.

## Mechanism of Action and Signaling Pathway

**SBP-7455** inhibits the initiation of autophagy by directly targeting the kinase activity of ULK1 and ULK2. Under normal conditions, ULK1 forms a complex with ATG13, FIP200, and ATG101. Upon autophagy induction (e.g., by nutrient starvation), ULK1 phosphorylates itself and other components of the complex, including ATG13, which is a critical step for the downstream recruitment of other autophagy-related proteins and the formation of the autophagosome. **SBP-7455** blocks this initial phosphorylation event.

Table 3: In Vitro Activity of **SBP-7455**

Target	Assay	IC50
ULK1	ADP-Glo	13 nM[1][2]
ULK2	ADP-Glo	476 nM[1][2]

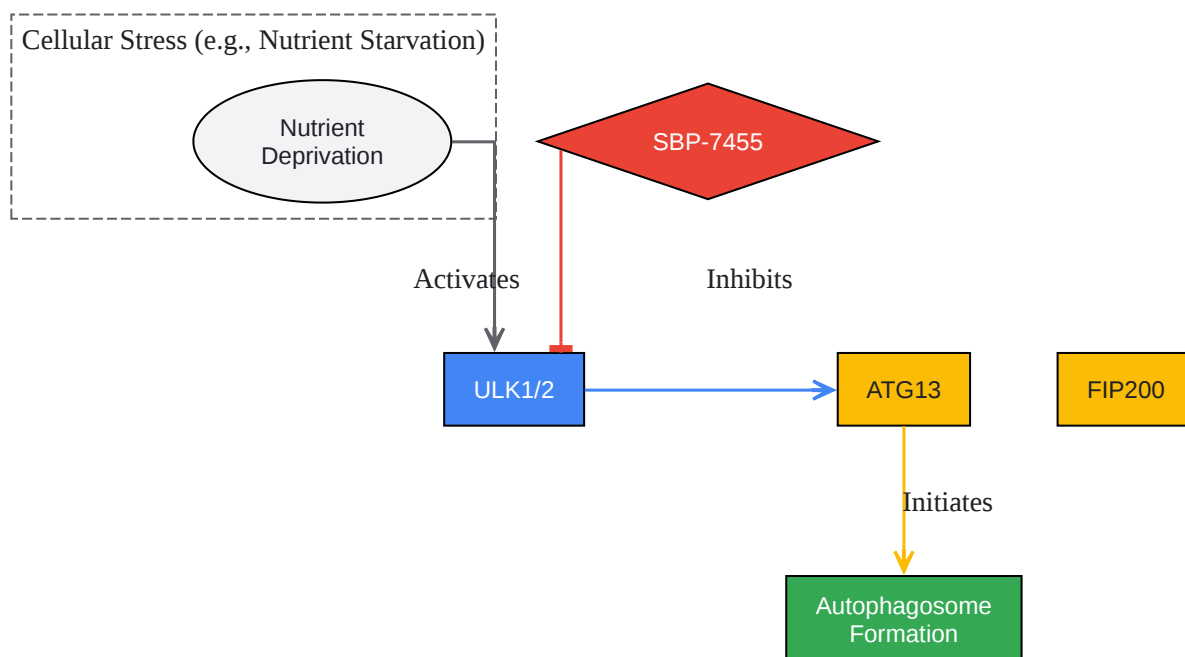
Pharmacokinetic Parameters of **SBP-7455** in Mice (30 mg/kg, oral administration)[2][7]

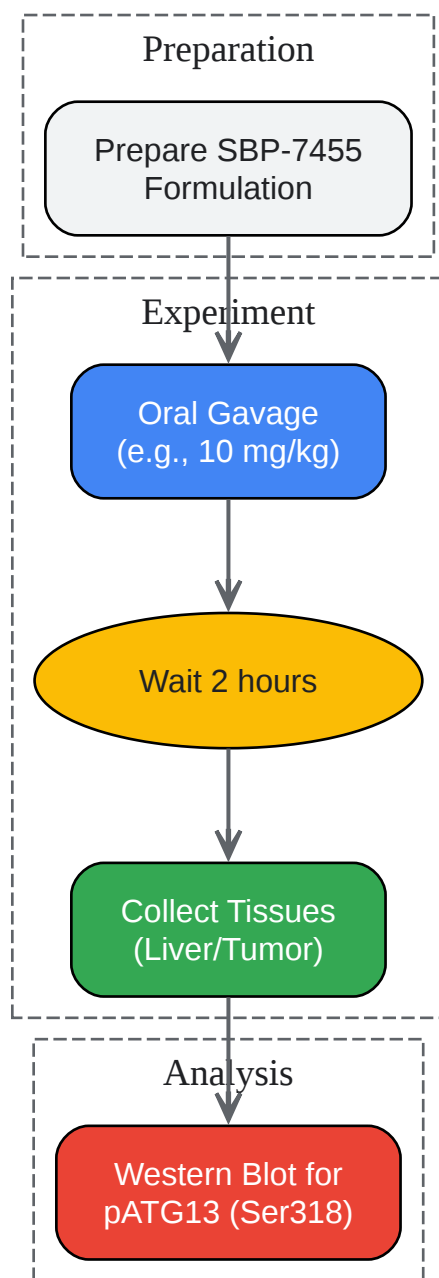
Parameter	Value
Tmax	~1 hour
Cmax	990 nM
T1/2	1.7 hours

The plasma concentration of **SBP-7455** remains above the ULK1 IC50 for nearly 4 hours after a single oral dose.[2]

## Visualizations







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